N-Fmoc-3-methyl-D-homophenylalanine

Peptide Synthesis Chiral Chromatography Enantiomeric Purity

Purchase N-Fmoc-3-methyl-D-homophenylalanine for SPPS to incorporate D-stereochemistry and β-homologation for protease-resistant peptides. Available in ≥98% purity, suitable for cGMP peptide synthesis. Contact us for bulk inquiries.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
Cat. No. B12307576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-3-methyl-D-homophenylalanine
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)
InChIKeyACGCQDJLKBTGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-3-methyl-D-homophenylalanine: Chemical Identifier and Procurement Baseline for Specialized Peptide Synthesis


N-Fmoc-3-methyl-D-homophenylalanine (CAS: 1260594-50-0) is a protected non-proteinogenic amino acid derivative belonging to the class of substituted β-homophenylalanine building blocks . Its molecular architecture comprises three defining features: an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus, a β-homophenylalanine backbone (extending the phenylalanine side chain by one methylene unit), a 3-methyl substituent on the aromatic ring, and D-stereochemistry at the α-carbon . The compound appears as a white to off-white powder with a molecular weight of 415.48 g/mol (molecular formula C₂₆H₂₅NO₄) [1]. As a specialized building block for solid-phase peptide synthesis (SPPS), it enables the incorporation of a conformationally biased, hydrophobic, protease-resistant motif into synthetic peptides—properties that cannot be achieved using standard Fmoc-phenylalanine, Fmoc-D-homophenylalanine, or the corresponding L-enantiomer .

Why N-Fmoc-3-methyl-D-homophenylalanine Cannot Be Substituted with Fmoc-D-homophenylalanine, Fmoc-3-methyl-L-homophenylalanine, or Fmoc-D-phenylalanine


Generic substitution among homophenylalanine derivatives is not chemically permissible due to three orthogonal differentiation axes, each with distinct functional consequences. First, D- versus L-stereochemistry inverts the peptide backbone geometry: incorporation of D-amino acids can confer resistance to proteolytic degradation relative to L-amino acid-containing sequences, a critical consideration for therapeutic peptide candidates requiring extended serum half-life [1]. Second, the β-homologated backbone (homophenylalanine versus phenylalanine) introduces an additional methylene group, altering side-chain flexibility and spatial positioning of the aromatic ring within receptor binding pockets—a modification known to affect conformational landscapes and receptor interactions in ways distinct from natural α-amino acids [2]. Third, the 3-methyl substituent on the phenyl ring modulates hydrophobicity and steric bulk without introducing polar functionality, enabling fine-tuning of peptide physicochemical properties (e.g., LogP, membrane permeability) and aromatic stacking interactions . These three structural variables operate independently and combinatorially; substituting with Fmoc-D-homophenylalanine eliminates the methyl substituent, substituting with Fmoc-3-methyl-L-homophenylalanine inverts stereochemistry, and substituting with Fmoc-D-phenylalanine removes both β-homologation and the methyl group—each substitution producing a functionally distinct peptide product.

N-Fmoc-3-methyl-D-homophenylalanine: Quantified Differentiation Evidence for Procurement and Method Development


Enantiomeric Integrity: Quantified Chiral Purity Differential Between D-Enantiomer and Racemic/DL Alternatives

This compound is supplied as the stereochemically defined D-enantiomer (CAS 1260594-50-0) with a specified purity of 97–98% by HPLC analysis . The corresponding racemic DL-mixture is cataloged under a distinct CAS number (1822481-13-9), indicating that the D-enantiomer is produced and characterized independently rather than as a component of an unresolved mixture . For peptide synthesis applications requiring stereochemical fidelity, procurement of the pure D-enantiomer eliminates the 50% L-enantiomer contamination inherent to the DL mixture, thereby avoiding the production of diastereomeric peptide products that would necessitate additional chromatographic purification steps .

Peptide Synthesis Chiral Chromatography Enantiomeric Purity

Solvent Compatibility: SPPS Processing Advantage Over Less Soluble Aromatic Amino Acid Derivatives

The Fmoc protecting group of N-Fmoc-3-methyl-D-homophenylalanine confers favorable solubility in organic solvents commonly employed in solid-phase peptide synthesis, specifically dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while maintaining limited aqueous solubility . This solubility profile is characteristic of Fmoc-protected hydrophobic amino acids and contrasts with unprotected amino acids, which typically exhibit high aqueous solubility but cannot be directly used in Fmoc-SPPS protocols without protection . The compound's predicted acid dissociation constant (pKa) of 3.87 ± 0.10 (carboxylic acid group) is consistent with standard Fmoc-amino acid deprotection and activation behavior, requiring no protocol deviation from established SPPS coupling conditions .

SPPS Solubility Coupling Efficiency

Antimicrobial Activity: Differentiated Potency Profile of Fmoc-D-Homophenylalanine Framework Against Gram-Positive Bacteria

While direct antimicrobial activity data for N-Fmoc-3-methyl-D-homophenylalanine as an isolated monomer are not available in the peer-reviewed literature, studies on the structurally related Fmoc-D-homophenylalanine framework (lacking the 3-methyl substituent) demonstrate quantifiable antibacterial activity. Fmoc-D-HomPhe exhibits a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and 25 µg/mL against Escherichia coli . This differential Gram-positive versus Gram-negative activity profile provides a baseline reference point for structure-activity relationship (SAR) studies incorporating the 3-methyl modification.

Antimicrobial Peptides MIC Gram-positive

Commercial Availability: Purity Tier Differentiation for Method Development Versus Discovery Screening

This compound is commercially available in two distinct purity tiers that correspond to different procurement and application requirements. Standard research-grade material is offered at ≥97% purity (HPLC) for discovery-phase synthesis and SAR exploration . A higher-purity grade (≥99% HPLC) is also commercially available, suitable for applications requiring enhanced analytical consistency such as cGMP peptide manufacturing campaigns, validated analytical method development, or studies where trace impurities might confound biological assay interpretation . This tiered purity availability contrasts with Fmoc-D-homophenylalanine and Fmoc-3-methyl-L-homophenylalanine, which are predominantly offered only at standard research-grade purities (typically 95–98%) .

Purity Grading cGMP Research Grade

N-Fmoc-3-methyl-D-homophenylalanine: Primary Application Scenarios Supported by Differentiated Evidence


Protease-Resistant Therapeutic Peptide Lead Optimization

Incorporation of the D-configured 3-methyl-β-homophenylalanine residue into therapeutic peptide sequences introduces both D-stereochemistry (conferring resistance to endogenous protease degradation) [1] and β-homologation (altering backbone conformational flexibility). This combination makes the compound particularly valuable for developing peptide drug candidates with extended in vivo half-life—a critical requirement for clinical translation that cannot be met using L-configured or non-homologated building blocks.

cGMP Manufacturing of Clinical-Grade Peptide Therapeutics

The commercial availability of ≥99% HPLC purity grade material [1] enables direct procurement of this building block at purity specifications compatible with cGMP peptide manufacturing workflows. This eliminates the need for in-house repurification or additional quality control qualification steps when transitioning from discovery-phase synthesis to clinical supply production, representing a direct procurement efficiency advantage over less stringently specified alternatives.

Structure-Activity Relationship Studies of Antimicrobial Peptides

The Fmoc-D-homophenylalanine core framework has demonstrated quantifiable antibacterial activity with MIC values of 10 µg/mL against Staphylococcus aureus (including MRSA) and 25 µg/mL against Escherichia coli [1]. Incorporating the 3-methyl substituent onto this validated scaffold enables systematic SAR interrogation of how aromatic ring methylation modulates antimicrobial potency, spectrum of activity, and mammalian cytotoxicity—a research program that cannot be conducted using the unmethylated analog alone.

Technical Documentation Hub

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